molecular formula C5H6O4 B3053980 3-Methyl-1,4-dioxane-2,5-dione CAS No. 57321-93-4

3-Methyl-1,4-dioxane-2,5-dione

Cat. No. B3053980
Key on ui cas rn: 57321-93-4
M. Wt: 130.1 g/mol
InChI Key: MVXNGTMKSZHHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05371001

Procedure details

2-Methoxy-2-oxoethyl lactate (123 mg, 0.76 mmol), prepared as described in Example 1, was added to 25 mL of refluxing toluene containing (1S)-(+)-10-camphor-sulfonic acid (8.8 mg, 0.038 mmol). The refluxing toluene was made to pass through ca. 8 mL of crushed molecular sieves (type 4A) before returning to the reaction vessel. After 6 hr, the reaction mixture was cooled to room temperature, applied to a 40 mL silica gel column equilibrated in toluene and eluted with ethyl acetate. The ethyl acetate was evaporated and the title compound was identified as a component of the recovered material by GC (Method A) and GC/MS: HRMS calcd for C5H6O4 130.0266, obsd 130.0265.
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
8.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][C:8]([O:10]C)=[O:9])(=[O:5])[CH:2]([CH3:4])O.[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>C1(C)C=CC=CC=1>[CH3:4][CH:2]1[O:10][C:8](=[O:9])[CH2:7][O:6][C:1]1=[O:5]

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
C(C(O)C)(=O)OCC(=O)OC
Step Two
Name
Quantity
8.8 mg
Type
reactant
Smiles
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Step Three
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CC1C(OCC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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